molecular formula C9H8N4O2 B12891658 4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol

4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol

Cat. No.: B12891658
M. Wt: 204.19 g/mol
InChI Key: SKAUVSJLWIQLBR-NYYWCZLTSA-N
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Description

4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol is an organic compound that features a triazole ring attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of a triazole derivative with a benzene derivative under specific conditions. One common method is the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol in the presence of a base . The reaction conditions often include a solvent such as ethanol or dimethylformamide and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The triazole ring can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol is unique due to the presence of both hydroxyl groups and an imine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

4-[(E)-1,2,4-triazol-1-yliminomethyl]benzene-1,2-diol

InChI

InChI=1S/C9H8N4O2/c14-8-2-1-7(3-9(8)15)4-11-13-6-10-5-12-13/h1-6,14-15H/b11-4+

InChI Key

SKAUVSJLWIQLBR-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N2C=NC=N2)O)O

Canonical SMILES

C1=CC(=C(C=C1C=NN2C=NC=N2)O)O

solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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